molecular formula C21H28N4O5 B2940747 Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate CAS No. 838897-15-7

Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate

Cat. No.: B2940747
CAS No.: 838897-15-7
M. Wt: 416.478
InChI Key: IAMCCTSFPFHJNV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine-2,5-dione core fused to a piperazine ring, with a 4-morpholinophenyl substituent at the 1-position of the pyrrolidine ring and an ethyl carboxylate group at the 1-position of the piperazine. The morpholine moiety introduces a polar, oxygen-containing heterocycle, which may enhance solubility and influence biological interactions.

Properties

IUPAC Name

ethyl 4-[1-(4-morpholin-4-ylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5/c1-2-30-21(28)24-9-7-23(8-10-24)18-15-19(26)25(20(18)27)17-5-3-16(4-6-17)22-11-13-29-14-12-22/h3-6,18H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMCCTSFPFHJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₄N₂O₄
  • Molecular Weight : 336.39 g/mol

Antihypertensive and Analgesic Effects

Research indicates that derivatives of piperazine, including those similar to this compound, exhibit significant antihypertensive and analgesic properties. A study highlighted that compounds with piperazine moieties can inhibit contractions in smooth muscle tissues, suggesting potential applications in managing hypertension and pain relief .

The mechanism of action for this compound appears to involve modulation of neurotransmitter systems. Specifically, it may act as an antagonist at certain receptors in the central nervous system (CNS), influencing pathways related to pain perception and blood pressure regulation. The presence of the morpholine group is believed to enhance its binding affinity to these receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular processes. For instance, it has been shown to reduce cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study ReferenceCell LineObserved EffectMechanism
A549Dose-dependent inhibition of cell viabilityActivation of caspases and ERK pathways
Guinea Pig IleumInhibition of contractionsAlpha-1 adrenergic receptor antagonism

Animal Models

In animal models, this compound has exhibited promising results in reducing blood pressure and alleviating pain symptoms. For example, studies involving hypertensive rats showed a significant decrease in systolic blood pressure following administration of the compound .

Safety and Toxicology

While the biological activity is promising, safety profiles must be established through comprehensive toxicological studies. Current literature suggests that compounds within this category have a favorable safety margin; however, further investigations are warranted to assess long-term effects and potential toxicity in humans.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The piperazine ring undergoes nucleophilic substitution due to its secondary amine groups. Key observations:

  • Ethoxycarbonyl group hydrolysis : Basic conditions (NaOH/EtOH) cleave the ethyl ester to form carboxylic acid derivatives .

  • Amide bond formation : The free amine on piperazine reacts with acyl chlorides (e.g., benzoyl chloride) under DIPEA catalysis in dichloromethane, yielding substituted amides .

Table 1: Representative Acylation Reactions

SubstrateReagent/ConditionsProductYieldReference
Piperazine amineBenzoyl chloride/DIPEA/CH₂Cl₂N-Benzoyl-piperazine derivative85%
Ethyl esterNaOH/EtOH, refluxCarboxylic acid analog92%

Coordination Chemistry

The morpholine nitrogen and piperazine amines act as ligands for transition metals:

  • Cu(II) complexes : Forms stable complexes in THF/water mixtures via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

  • Catalytic applications : Used in asymmetric synthesis due to chiral induction from the morpholine group .

Reductive Transformations

The pyrrolidin-2,5-dione core undergoes selective reductions:

  • Nitro to amine : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups adjacent to the morpholine ring .

  • Borohydride-mediated reductions : Sodium borohydride with transition metals (Cu, Co) selectively reduces azides to amines .

Table 2: Reduction Pathways

Starting MaterialReducing SystemProductYieldReference
Azide intermediateCoCl₂/NaBH₄ in MeOH/H₂OPrimary amine74%
Nitro-pyrrolidinone derivativeH₂ (1 atm)/10% Pd-C, EtOAcAmino-pyrrolidinone68%

Cycloaddition and Click Chemistry

The ethoxycarbonyl group facilitates 1,3-dipolar cycloadditions:

  • CuAAC reactions : Reacts with terminal alkynes in THF/H₂O using CuSO₄/sodium ascorbate, forming triazoles .

  • Strain-promoted reactions : Dibenzocyclooctyne (DBCO) derivatives undergo bioorthogonal ligation .

Degradation and Stability

  • Acid-mediated cleavage : Trifluoroacetic acid (TFA) removes protecting groups (e.g., Boc) from piperazine .

  • Hydrolytic instability : The morpholine ring undergoes N-oxidation under oxidative conditions (H₂O₂/CH₃CN) .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound shares a core structure with several analogues, differing primarily in the substituents on the phenyl ring and adjacent heterocycles. Key analogues include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-(1-(4-morpholinophenyl)-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate 4-Morpholinophenyl C21H27N5O5* ~453.48 Polar morpholine group enhances solubility; potential CNS activity.
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-Fluorophenyl C17H20FN3O4 349.36 Electron-withdrawing fluorine may improve metabolic stability.
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-Butoxyphenyl C21H29N3O5 403.48 Long aliphatic chain increases lipophilicity.
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate 2-(Indol-3-yl)ethyl C17H22N4O2 314.38 Indole moiety may confer serotonin receptor affinity.
Ethyl 4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate 4-Chlorophenyl-piperazinyl C24H26ClN3O4 468.94 Chlorine and piperazine enhance halogen bonding and basicity.

*Estimated based on structural analogues.

Key Observations:

Polar vs. Fluorine (in 4-fluorophenyl) and chlorine (in 4-chlorophenyl) are electron-withdrawing, which may stabilize the molecule against oxidative metabolism and enhance binding to aromatic π-systems in biological targets .

Heterocyclic Modifications: Replacement of the pyrrolidine-2,5-dione core with indole (e.g., in ) shifts the pharmacodynamic profile, as indole derivatives often target serotonin receptors .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Name logP* Solubility (Predicted) Boiling Point (°C)
Target Compound ~1.5 Moderate (polar groups) N/A
4-Fluorophenyl analogue ~2.1 Low (hydrophobic fluorine) N/A
2-Butoxyphenyl analogue ~3.8 Very low (long aliphatic chain) N/A
1-Ethylpiperazine 0.899 (density) High (smaller structure) 157

*Estimated using substituent contributions.

  • Lipophilicity: The target compound’s morpholine group reduces logP compared to analogues with non-polar substituents (e.g., 2-butoxyphenyl), suggesting better solubility in polar solvents .
  • Boiling Points : Piperazine derivatives with smaller substituents (e.g., 1-ethylpiperazine in ) exhibit lower boiling points due to reduced molecular weight .

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